4H-3,1-Benzothiazine-2-thiol
Overview
Description
4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound with the molecular formula C8H7NS2. It is characterized by a benzene ring fused to a thiazine ring, with a thiol group (-SH) attached to the second position of the thiazine ring.
Mechanism of Action
Target of Action
4H-3,1-Benzothiazine-2-thiol is a heterocyclic compound that is assumed to possess biological activities . The primary targets of this compound are believed to be proteins or enzymes where the compound’s heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions .
Mode of Action
The compound interacts with its targets through hydrogen bonding and π–π interactions . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing biological processes.
Biochemical Pathways
It is known that heterocyclic compounds like this can have a broad range of effects, potentially influencing multiple pathways .
Biochemical Analysis
Biochemical Properties
4H-3,1-Benzothiazine-2-thiol plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds and π–π interactions with biological targets . It interacts with enzymes such as human leukocyte elastase and other serine proteases, acting as an acyl-enzyme inhibitor . The thiol group in this compound can also engage in redox reactions, influencing the activity of redox-sensitive proteins and enzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects the expression of genes involved in oxidative stress responses and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding, π–π interactions, and redox reactions . It can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzothiazine-2-thiol typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often include the use of concentrated sulfuric acid (H2SO4) or basic aqueous conditions to promote ring closure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4H-3,1-Benzothiazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, substituted benzothiazines.
Scientific Research Applications
4H-3,1-Benzothiazine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar structure but with a carbonyl group at the fourth position instead of a thiol group.
Thiazine Derivatives: Compounds like 2-arylimino-5,6-dihydro-4H-1,3-thiazine share the thiazine ring structure but differ in their substituents and functional groups.
Uniqueness: 4H-3,1-Benzothiazine-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,4-dihydro-3,1-benzothiazine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQKBLDAMMCXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398278 | |
Record name | 4H-3,1-Benzothiazine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-64-1 | |
Record name | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MLS003107176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-3,1-Benzothiazine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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